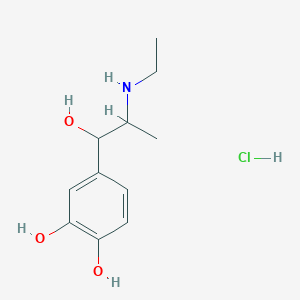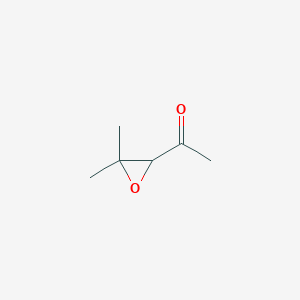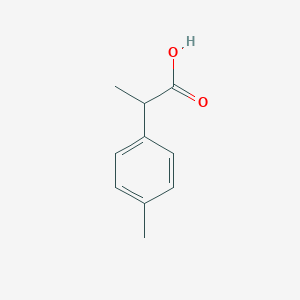
2-(4-Methylphenyl)propansäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)propanoic acid has several scientific research applications, including:
Wirkmechanismus
Target of Action
2-(4-Methylphenyl)propanoic acid, also known as α,4-Dimethylphenylacetic acid, is a pharmaceutical secondary standard and certified reference material . It is an impurity of Ibuprofen , a nonsteroidal anti-inflammatory drug (NSAID) that works by reducing hormones that cause inflammation and pain in the body . .
Mode of Action
As an impurity of ibuprofen , it might share some similar interactions with its targets. Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, substances in the body that cause inflammation and pain .
Biochemical Pathways
As an impurity of ibuprofen , it might be involved in the arachidonic acid pathway, where it could potentially inhibit the COX enzymes, thereby reducing the production of prostaglandins .
Pharmacokinetics
As an impurity of ibuprofen , it might share some similar pharmacokinetic properties. Ibuprofen is rapidly absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
As an impurity of ibuprofen , it might share some similar effects. Ibuprofen reduces inflammation and pain in the body by inhibiting the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its action and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)propanoic acid can be synthesized through various methods. One common method involves the reaction of pinonic acid with bromine in water . Another synthetic route includes the conversion of 2-(4-methylphenyl)propanenitrile to 2-(4-Methylphenyl)propanoic acid .
Industrial Production Methods
In industrial settings, the production of 2-(4-Methylphenyl)propanoic acid often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(4-Methylphenyl)propanoic acid include bromine, water, and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 2-(4-Methylphenyl)propanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while substitution reactions can yield various substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.
2-(4-Isobutylphenyl)propanoic acid: Another compound with structural similarities to 2-(4-Methylphenyl)propanoic acid.
Uniqueness
2-(4-Methylphenyl)propanoic acid is unique due to its specific structural configuration and its role as an impurity in Ibuprofen. Its distinct chemical properties and reactivity make it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOFXPLHVSIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50917912 | |
| Record name | 2-(4-Methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-94-3 | |
| Record name | 2-(4-Tolyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,4-Dimethylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1635C8OCXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic method for 2-(4-Methylphenyl)propanoic acid based on current research?
A1: Recent studies highlight a two-step synthesis as a highly efficient method for obtaining 2-(4-Methylphenyl)propanoic acid. The process involves a Friedel-Crafts reaction of 2-chloropropionyl chloride to yield 2-chloro-1-(4-methylphenyl)-1-propanone, followed by a ketalization reaction using neopentyl glycol and p-toluenesulfonic acid as a catalyst in toluene. This intermediate is then subjected to hydrolysis in the presence of zinc oxide and cuprous oxide catalysts, and finally acidified to obtain 2-(4-Methylphenyl)propanoic acid []. This method boasts a high yield, reaching up to 89% under optimized conditions [, ].
Q2: How do substituents on the aromatic ring of 2-phenylpropanoic acid derivatives affect their enantioseparation?
A2: Research indicates that the presence and nature of substituents on the aromatic ring of 2-phenylpropanoic acid derivatives significantly influence their enantioseparation using high-speed countercurrent chromatography with substituted β-cyclodextrin as the chiral selector []. Specifically, electron-donating groups on the benzene ring, like a methyl group in 2-(4-Methylphenyl)propanoic acid, have shown higher enantiorecognition compared to derivatives with electron-withdrawing groups []. This suggests that manipulating the electronic properties of the aromatic ring through substituents can be a valuable strategy for optimizing enantioseparation processes.
Q3: What are the key factors affecting the yield of 2-(4-Methylphenyl)propanoic acid in the rearrangement reaction of its ketal?
A3: The yield of 2-(4-Methylphenyl)propanoic acid during the rearrangement of its ketal is significantly influenced by the reaction conditions. Studies have identified the amount of catalyst, reaction temperature, and reaction time as crucial factors [, ]. For instance, using zinc acetate as the major catalyst and cuprous chloride as the promoter, a maximum yield of 89% was achieved with specific amounts of each catalyst, a temperature of 140°C, and a reaction time of 4.5 hours [, ]. These findings underscore the importance of careful optimization of reaction parameters to maximize the yield of 2-(4-Methylphenyl)propanoic acid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
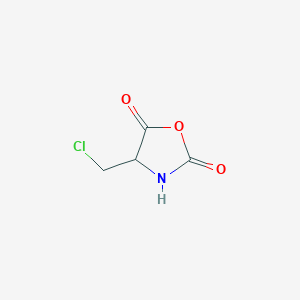

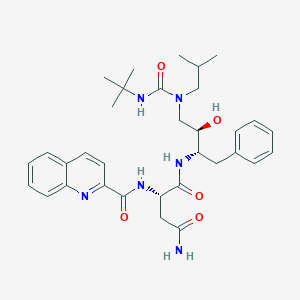
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
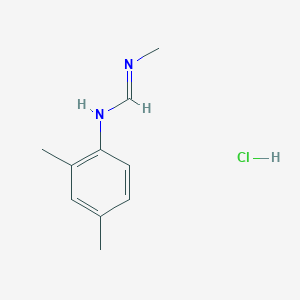
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
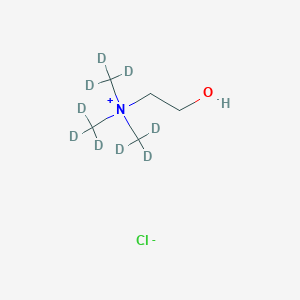

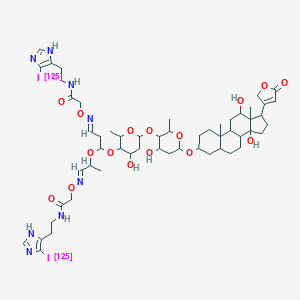

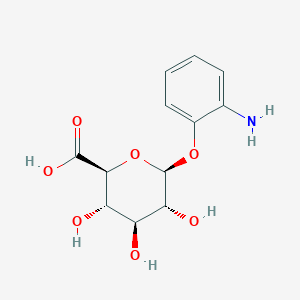
![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
